molecular formula C10H13B B1278819 (3-Bromobutyl)benzene CAS No. 21953-83-3

(3-Bromobutyl)benzene

Cat. No. B1278819
CAS RN: 21953-83-3
M. Wt: 213.11 g/mol
InChI Key: BVPCLVMIRNEUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromobutyl)benzene is a chemical compound with the CAS Number: 21953-83-3 . It has a molecular weight of 213.12 . The molecular formula of (3-Bromobutyl)benzene is C9H11Br .


Synthesis Analysis

Bromobutyl rubbers with desired allylic bromide structures were synthesized by solution and bulk reaction . It was found that in the presence of NaOH aqueous, β-Br structure was strongly predominant (about 80%), which is in consistence with literature . A greatly increased and a varied content of α-Br structure (66–79%) for bromobutyl rubber was obtained when the brominating reaction was carried out in an acidic environment in which NaOH aqueous was not used .


Molecular Structure Analysis

The molecular structure of (3-Bromobutyl)benzene involves a six-membered ring of carbon atoms, each bonded to one hydrogen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .


Physical And Chemical Properties Analysis

Benzene is a cyclic hydrocarbon with a chemical formula C6H6, that is, each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . Benzene is an aromatic hydrocarbon, a chemical compound composed of carbon and hydrogen atoms with alternating double bonds forming a ring .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(3-Bromobutyl)benzene: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom can be substituted with other functional groups, enabling the formation of complex molecules. For instance, it can be used to synthesize antihistamines and analgesics by further functionalization of the butyl chain .

Material Science: Polymer Modification

In material science, (3-Bromobutyl)benzene is used to modify polymers, particularly in the creation of bromobutyl rubber. This rubber exhibits enhanced air retention and chemical resistance, making it suitable for tire inner liners and pharmaceutical stoppers .

Proteomics Research

This compound serves as a biochemical tool in proteomics research. It can be used to label proteins or peptides, which aids in the identification and understanding of protein functions and interactions within biological systems .

Electrophilic Aromatic Substitution Reactions

(3-Bromobutyl)benzene: is a prime candidate for electrophilic aromatic substitution reactions. It’s used to study the mechanisms of these reactions, which are fundamental in organic synthesis. The bromine group makes the benzene ring more reactive towards electrophiles, allowing for the exploration of various substitution patterns .

Future Directions

The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development . The search for safe and sustainable methods is continuously ongoing . The bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies .

properties

IUPAC Name

3-bromobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPCLVMIRNEUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452163
Record name (3-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobutyl)benzene

CAS RN

21953-83-3
Record name (3-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromobutyl)benzene
Reactant of Route 2
Reactant of Route 2
(3-Bromobutyl)benzene
Reactant of Route 3
(3-Bromobutyl)benzene
Reactant of Route 4
(3-Bromobutyl)benzene
Reactant of Route 5
(3-Bromobutyl)benzene
Reactant of Route 6
(3-Bromobutyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.